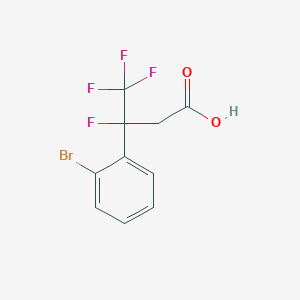
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid is an organic compound that features a bromophenyl group and a tetrafluorobutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acid Derivatives: Commonly used in Suzuki-Miyaura coupling reactions.
Oxidizing and Reducing Agents: Used to alter the oxidation state of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce more complex organic molecules.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid involves its interaction with specific molecular targets and pathways The bromophenyl group can engage in various chemical interactions, while the tetrafluorobutanoic acid moiety can influence the compound’s overall reactivity and stability
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the tetrafluorobutanoic acid moiety.
3-(3-Bromophenyl)propionic acid: Similar structure with the bromine atom positioned differently on the phenyl ring.
3-(2-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid derivatives: Various derivatives with modifications to the functional groups.
Uniqueness
This compound is unique due to the presence of both the bromophenyl group and the tetrafluorobutanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H7BrF4O2 |
|---|---|
Peso molecular |
315.06 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-3,4,4,4-tetrafluorobutanoic acid |
InChI |
InChI=1S/C10H7BrF4O2/c11-7-4-2-1-3-6(7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17) |
Clave InChI |
QLROWZXNOWVWSC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(CC(=O)O)(C(F)(F)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-amino-5,6,7,8-tetrahydro-4H-5,8-epiminocyclohepta[d]thiazole-9-carboxylate](/img/structure/B15224109.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbonitrile](/img/structure/B15224115.png)
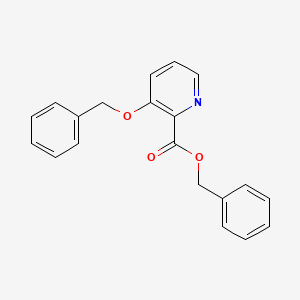

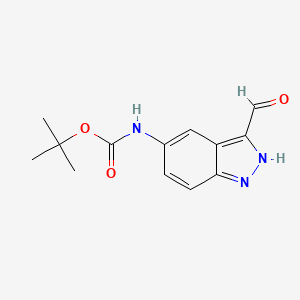
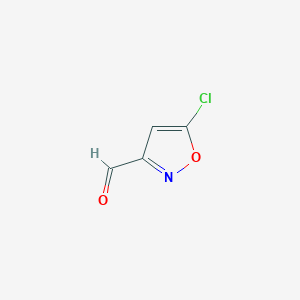
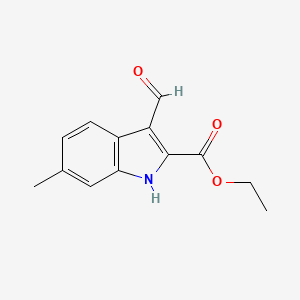

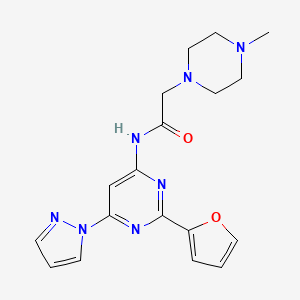
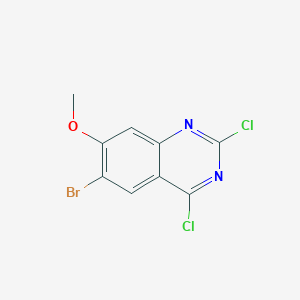
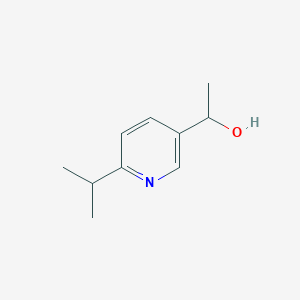

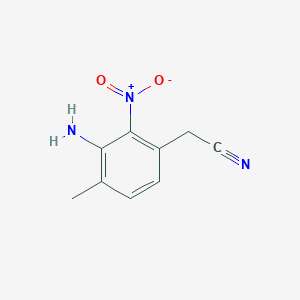
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
